![molecular formula C17H16O3 B217817 Amphidinolide B CAS No. 110786-78-2](/img/structure/B217817.png)
Amphidinolide B
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Overview
Description
Amphidinolide B is a natural compound that was first isolated from the marine dinoflagellate Amphidinium sp. It belongs to the macrolide family of compounds and has a unique chemical structure that makes it a promising candidate for scientific research. Amphidinolide B has been shown to have potent cytotoxic, antifungal, and antiviral activities, and its mechanism of action is still being investigated. In
Scientific Research Applications
Synthesis and Structural Modification
- Amphidinolides, including Amphidinolide B, have sparked significant interest in the field of total synthesis due to their unique macrolide structures. Researchers have developed methods for synthesizing various amphidinolides (B, G, H, T, V, X, Y series) using transition metal catalysis. This synthesis approach facilitates the creation of non-natural analogs for biological testing, following the concept of "diverted total synthesis" (Fürstner, 2011).
Cytotoxic Properties and Actin Dynamics
- Amphidinolide B is known for its potent cytotoxic properties. For example, Amphidinolide B2 and its diastereomers have shown strong antitumor activities against various human cancer cell lines, suggesting that its stereochemistry plays a significant role in its anticancer activity (Lu, Zhang, Nam, Horne, Jove, & Carter, 2013).
- In addition, amphidinolide H, another member of the same class, has demonstrated unique actin-stabilizing properties in vitro, suggesting a novel pharmacological tool for analyzing actin-mediated cell function (Saito, Feng, Kira, Kobayashi, & Ohizumi, 2004); (Usui, Kazami, Dohmae, Mashimo, Kondo, Tsuda, Terasaki, Ohashi, Kobayashi, & Osada, 2004).
Cytotoxic Macrolides and Anticancer Potential
- Amphidinolides, including B variants, are a series of structurally diverse cytotoxic macrolides isolated from marine dinoflagellates. Their mechanisms of action mainly target cytoskeleton proteins such as microtubules and actin filaments, making them potential antitumor agents. Specifically, Amphidinolide H has shown to disrupt actin organization in cells, suggesting a mechanism of action different from known actin-targeting drugs (Trigili, Pera, Barbazanges, Cossy, Meyer, Pineda, Rodríguez-Escrich, Urpí, Vilarrasa, Díaz, & Barasoain, 2011).
Biosynthetic Origins and Chemical Structure
- Studies have been conducted to understand the biosynthetic origins of amphidinolide B. These studies involve feeding experiments with labeled acetates in cultures of the dinoflagellate Amphidinium sp., providing insights into the biosynthesis of this complex macrolide (Tsuda, Kubota, Sakuma, & Kobayashi, 2001).
properties
CAS RN |
110786-78-2 |
---|---|
Product Name |
Amphidinolide B |
Molecular Formula |
C17H16O3 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(6Z,20Z)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
InChI |
InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10?,21-11-,23-14- |
InChI Key |
PYXZGBVSQBXPDQ-KMSMVZOSSA-N |
Isomeric SMILES |
CC1CC2C(O2)C=CCC/C=C(\C(=O)OC(CC(C(C(C(=O)CC(CC(/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C |
SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Canonical SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
synonyms |
amphidinolide B amphidinolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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